molecular formula C8H11N3S B12926860 4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 7511-83-3

4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B12926860
CAS No.: 7511-83-3
M. Wt: 181.26 g/mol
InChI Key: YWXDGCYBIRRFFW-UHFFFAOYSA-N
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Description

4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine typically involves multiple steps, including nucleophilic substitution, cyclization, and functional group modifications. One common method starts with the preparation of 2-(methylthio)pyrimidin-4(3H)-one, followed by nucleophilic substitution using thionyl chloride and bromination. Subsequent steps involve nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, and bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

7511-83-3

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

InChI

InChI=1S/C8H11N3S/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3,(H2,9,10,11)

InChI Key

YWXDGCYBIRRFFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=C1CCC2)N

Origin of Product

United States

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